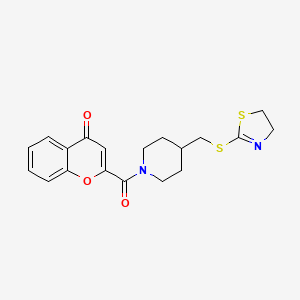

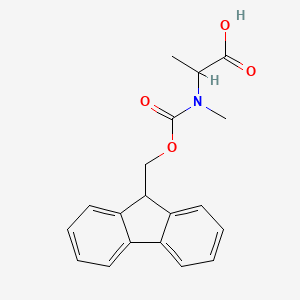

![molecular formula C20H19Cl2N3OS B2394617 N-(5-ベンジル-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)-2-クロロベンズアミド塩酸塩 CAS No. 1184969-71-8](/img/structure/B2394617.png)

N-(5-ベンジル-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)-2-クロロベンズアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.35. The purity is usually 95%.

BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ノイラミニダーゼ阻害

ノイラミニダーゼ (NA) 阻害剤は、インフルエンザ感染の治療に重要な役割を果たしています。この化合物は、その NA 阻害活性について研究されています 。特に、化合物 F8、F26、および F32 は、NA に対して強力な阻害効果を示しました。分子ドッキング研究では、化合物 F26 がオセルタミビルの結合部位と良好に相互作用することが明らかになり、NA 阻害剤としての可能性が示唆されています。

チューブリン阻害

チューブリン阻害剤は、がん治療に不可欠です。この化合物に関する直接的なチューブリン阻害の証拠はありませんが、その微小管力学への影響を調査することは有益です。 チューブリンへの結合親和性とその細胞分裂への影響を調査することで、その抗増殖特性についての洞察を得ることができます .

抗菌活性

(Z)-5-ベンジリデン-3-(5-ヘプタデシル-1,3,4-チアジアゾール-2-イル) イミノチアゾリジン-4-オン誘導体(問題の化合物と類似)は、細菌株(大腸菌、黄色ブドウ球菌)および真菌種(アスペルギルス・フラバスおよびカンジダ・アルビカンス) に対して抗菌活性を評価されました。この特定の化合物は試験されていませんが、その構造的特徴は潜在的な抗菌効果を示唆しています。

インフルエンザ以外の抗ウイルスアプリケーション

その NA 阻害活性から、他のウイルス(インフルエンザ以外)に対するその影響を調査することは価値があります。 H7N9 および H10N8 などの新興ウイルスに対するその可能性を調査する .

作用機序

Target of Action

It is known that similar compounds are often used in the synthesis of antithrombotic drugs . Therefore, it can be inferred that the compound may target proteins or enzymes involved in the coagulation cascade.

Mode of Action

Based on its potential use in the synthesis of antithrombotic drugs , it can be hypothesized that it may inhibit key enzymes or proteins in the coagulation cascade, thereby preventing the formation of blood clots.

Result of Action

The molecular and cellular effects of the compound’s action would likely be the prevention of clot formation, given its potential use in the synthesis of antithrombotic drugs . This could potentially prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke.

特性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS.ClH/c21-16-9-5-4-8-15(16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H,22,23,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDGWUKQYMXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

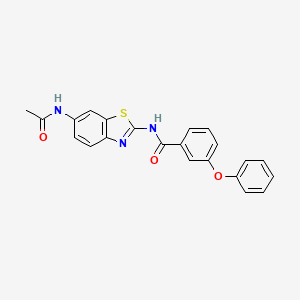

![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)

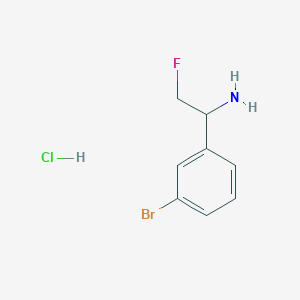

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)

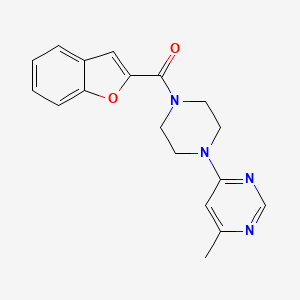

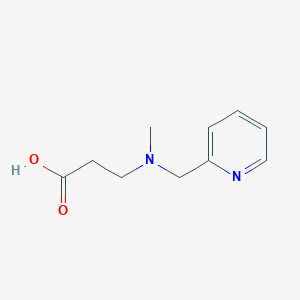

![3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2394547.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)